1-(Chloromethyl)-3-methoxy-5-nitrobenzene
Overview
Description
1-(Chloromethyl)-3-methoxy-5-nitrobenzene, more commonly referred to as CMN, is a synthetic aromatic compound with a variety of uses in the laboratory and medical research fields. It is a colorless, odorless, crystalline solid with a melting point of 107°C and a boiling point of 302°C. CMN is a relatively new compound, having been synthesized in the 1970s, and has become increasingly popular in the scientific community due to its versatility and wide range of applications.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Reactions and Structural Analysis : Research has shown that 1-(Chloromethyl)-3-methoxy-5-nitrobenzene and related compounds can undergo complex synthesis reactions. For instance, diazomethane reacts with 1,3,6-trihydroxy-2-methyl-4-nitrobenzene, producing not only the expected methoxy derivative but also a novel isomer, as confirmed by X-ray analysis (Jones et al., 1977). Similarly, studies on the structures of different methoxybenzenes have contributed to understanding their molecular arrangements and hydrogen bonding characteristics (Fun et al., 1997).
Chemical Reactions and Product Formation
- Reaction Pathways and Product Development : Research into the reactions of similar compounds has led to the correction of previously misunderstood reaction pathways. For example, a study corrected the assumed tele nucleophilic aromatic substitution in the synthesis of 4-methoxy-3,5-dinitrobenzaldehyde (Monk et al., 2003). Additionally, the synthesis of organomercury compounds from methoxy nitrobenzenes, including detailed NMR spectral analysis, has been documented (Deacon et al., 1986).
Advances in Synthesis Methodologies
- New Synthesis Methods : Innovative methods have been developed for synthesizing related compounds. A study described a new method to synthesize 4-methoxyphenol from 4-methoxy-1-nitrobenzene, highlighting the reaction conditions and factors affecting yields (Jian, 2000).
Understanding Reaction Mechanisms
- Investigation of Reaction Mechanisms : Detailed studies have been conducted to understand the mechanisms of various chemical reactions involving methoxy nitrobenzene derivatives. For instance, a study on tele nucleophilic aromatic substitutions in similar compounds provided insights into new synthetic pathways for benzothiazine ring systems (Giannopoulos et al., 2000).
Applications in Environmental Science
- Environmental Science Applications : Some research has focused on the degradation of chloro nitrobenzene compounds by bacterial strains, which has implications for environmental pollution control and microbial biodegradation processes (Katsivela et al., 1999), (Shah, 2014).
properties
IUPAC Name |
1-(chloromethyl)-3-methoxy-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8-3-6(5-9)2-7(4-8)10(11)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOYGUDIOABRHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261854-28-7 | |
Record name | 1-(chloromethyl)-3-methoxy-5-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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